
3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione" is a derivative of purine-2,6-dione, which is a class of compounds known for their potential biological activities, including interactions with various serotonin receptors and other targets. The structure of this compound suggests that it may have affinity for certain receptors and could exhibit pharmacological properties such as anxiolytic, antidepressant, anticonvulsant, or antimicrobial activities .
Synthesis Analysis
The synthesis of related purine-2,6-dione derivatives typically involves multiple steps, including the formation of intermediate compounds, intramolecular alkylation, and reactions with various substituents to achieve the desired structural features. For instance, compounds with similar structures have been synthesized by reacting phthalimide with dibromopropane followed by treatment with phenylpiperazine . Another method includes hydrogenation of nitrosopyrimidine derivatives, followed by reactions with orthocarboxylates and mesyl chloride . These methods highlight the versatility and complexity of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of purine-2,6-dione derivatives is characterized by the presence of a purine core, which can be substituted at various positions to modulate the compound's affinity for different receptors. X-ray diffraction methods have been used to confirm the structures of similar compounds, revealing features like charge-assisted hydrogen bonds and π-π interactions that could influence binding to receptors . The orientation of substituent rings, such as the arylpiperazine fragment, is also crucial for ligand-receptor recognition .
Chemical Reactions Analysis
Purine-2,6-dione derivatives can undergo various chemical reactions, including addition reactions to the C–C double bond by electrophiles, nucleophiles, radicals, and oxidizing reagents. These reactions are often stereoselective and can lead to the formation of natural product analogues or serve as precursors for other derivatives . The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine-2,6-dione derivatives are influenced by their molecular structure. The introduction of different substituents can modify properties such as solubility, crystallinity, and stability. For example, the introduction of a morpholine ring can support binding to non-specific sites of serotonin receptors . Computational studies, including density functional theory (DFT) and molecular docking, are often used to predict the properties and binding modes of these compounds . The antimicrobial activities of these compounds have been tested, showing moderate activity against certain strains .
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Properties
- Study 1: Research by Zygmunt et al. (2015) on derivatives of purine-2,6-dione revealed significant analgesic activity. Specifically, benzylamide and 4-phenylpiperazinamide derivatives demonstrated strong analgesic and anti-inflammatory effects, surpassing acetylic acid in effectiveness. They also inhibited phosphodiesterase activity (Zygmunt et al., 2015).
Psychotropic Activity
- Study 2: Chłoń-Rzepa et al. (2013) synthesized 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted purine-2,6-dione, showing potential as serotonin receptor ligands with psychotropic activity. One compound, in particular, exhibited antidepressant-like and anxiolytic-like activity (Chłoń-Rzepa et al., 2013).
Antimicrobial Properties
- Study 6: A study by Ghabbour and Qabeel (2016) on isoindoline-1,3-dione derivatives, including those with a phenylpiperazine moiety, revealed moderate antimicrobial activity. Structural and computational analyses were performed to understand their efficacy (Ghabbour & Qabeel, 2016).
Anxiolytic and Antidepressant Activity
- Study 7: Research by Jastrzębska-Więsek et al. (2011) on arylpiperazine derivatives of purine-2,6-dione analogs identified specific compounds showing anxiolytic, but not antidepressant, activity in mice (Jastrzębska-Więsek et al., 2011).
Receptor Affinity and Selectivity
- Study 8: Partyka et al. (2015) synthesized 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives, studying their affinity for various serotonin and dopamine receptors. Some compounds displayed potent ligand properties for these receptors, with potential antidepressant and anxiolytic activities (Partyka et al., 2015).
Synthesis and Spectroscopic Properties
- Study 9: Akiyama et al. (1989) focused on the synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones, demonstrating their potential as precursors in various chemical reactions (Akiyama et al., 1989).
Propriétés
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-23-11-13-25(14-12-23)19-21-17-16(18(27)22-20(28)24(17)2)26(19)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWILLAGMAMTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)
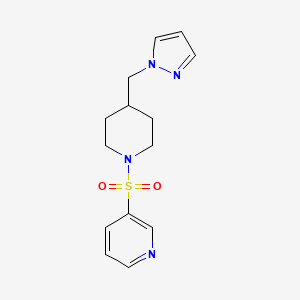
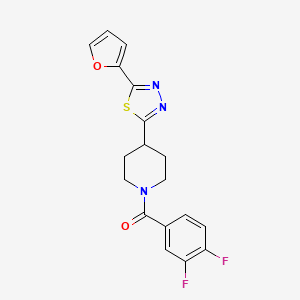
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)
![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)
![2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3013848.png)
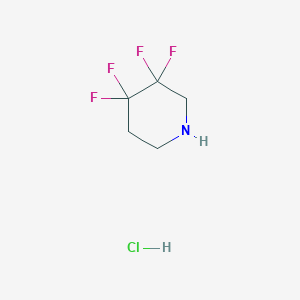
![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)
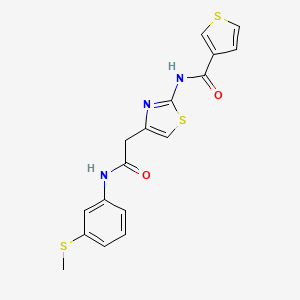
![2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B3013856.png)
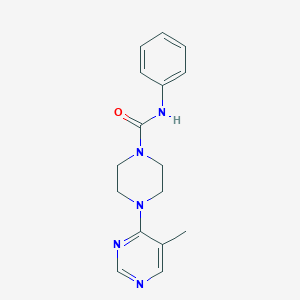
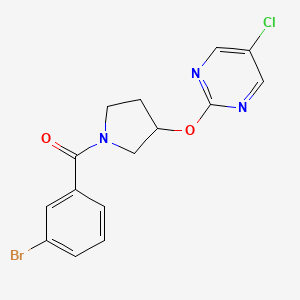
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B3013862.png)